4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C10H8BrNO4 It is a derivative of indanone, characterized by the presence of bromine, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the bromination of 7-methoxyindan-1-one followed by nitration. The reaction conditions often require the use of bromine and nitric acid as reagents, with the process being carried out under controlled temperatures to ensure the desired substitution pattern .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-Bromo-7-methoxy-6-aminoindan-1-one.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted indanones, aminoindanones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups contribute to the compound’s overall reactivity and specificity in targeting certain pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-7-methoxyindan-1-one
- 4-Bromo-7-hydroxyindan-1-one
- 4-Bromo-7-methoxy-6-aminoindan-1-one
Uniqueness
4-Bromo-7-methoxy-6-nitro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for diverse chemical transformations and applications in various fields of research .
Properties
Molecular Formula |
C10H8BrNO4 |
---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
4-bromo-7-methoxy-6-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8BrNO4/c1-16-10-7(12(14)15)4-6(11)5-2-3-8(13)9(5)10/h4H,2-3H2,1H3 |
InChI Key |
UXHSPIXXKKOPLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1[N+](=O)[O-])Br)CCC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.